molecular formula C45H87N2O11P B12093730 azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No.: B12093730
M. Wt: 863.2 g/mol
InChI Key: NKIHUOSRRGQTKM-RRCQUFFISA-N
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Description

This compound is a structurally complex glycerophospholipid derivative. Its core structure consists of a glycerol backbone esterified with two unsaturated fatty acyl chains, specifically (E)-octadec-9-enoate (oleate), and a phosphorylated head group containing a 2-methoxyethoxycarbonylamino substituent. The azane (NH₃) moiety likely arises from the protonation state of the amino group in the phosphoryl ethanolamine-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves multiple steps, typically starting with the preparation of the core structure followed by the addition of various functional groups. The process generally includes:

    Formation of the Core Structure: The core structure can be synthesized through a series of esterification and amidation reactions. For example, the reaction between octadec-9-enoic acid and a suitable alcohol in the presence of a catalyst can form the ester linkage.

    Addition of Phosphoryl and Hydroxy Groups: The phosphoryl and hydroxy groups can be introduced through phosphorylation reactions using reagents such as phosphorus oxychloride or phosphoric acid.

    Incorporation of Methoxyethoxycarbonylamino Group: This step involves the reaction of the intermediate compound with 2-(2-methoxyethoxy)ethylamine under controlled conditions to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert esters and amides into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, where nucleophiles such as hydroxide ions or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in cellular signaling and membrane interactions due to its amphiphilic nature.

    Medicine: Explored for its potential as a drug delivery agent, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of specialized coatings, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, it may interact with specific protein targets, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous glycerophospholipids and derivatives (Table 1).

Compound Name Molecular Formula Key Functional Groups Key Differences
Target Compound C₄₅H₈₄N₂O₁₀P Two (E)-octadec-9-enoyl chains, methoxyethoxycarbonylamino-ethoxy phosphoryl head group Unique bulky head group with methoxyethoxycarbonyl substituent
(2R)-3-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-2-(palmitoyloxy)propyl (E)-octadec-9-enoate C₄₀H₇₈NO₈P Single palmitoyl chain, simpler aminoethoxy phosphoryl head group Shorter acyl chain (palmitate vs. oleate) and lack of methoxyethoxycarbonyl group
1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine C₂₃H₄₄NO₈P Single unsaturated acyl chain, ethanolamine-phosphoryl head group Smaller molecular size and absence of methoxyethoxycarbonyl modification
2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphinic acid C₄₃H₇₇F₃NO₉P Trifluoroacetylated amino head group, two oleate chains Fluorinated head group enhances electronegativity and metabolic stability
Dioleoyl phosphatidic acid C₃₉H₇₃O₈P Two oleate chains, unmodified phosphate head group Simpler head group lacking nitrogen-containing substituents

Physicochemical Properties

  • Molecular Weight: The target compound (C₄₅H₈₄N₂O₁₀P) has a higher molecular weight (~878 g/mol) compared to simpler analogues like 1-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine (~505 g/mol) due to its extended acyl chains and modified head group .
  • Collision Cross Section (CCS): While direct CCS data for the target compound is unavailable, similar phospholipids (e.g., CID 131820255, C₄₀H₇₈NO₈P) exhibit CCS values of ~283.4 Ų for [M+H]⁺ . The target compound’s bulkier head group may increase its CCS by ~10–15%.

Regulatory and Commercial Relevance

For example, Azane Fuel Solutions (unrelated to the azane moiety here) focuses on ammonia bunkering , whereas glycerophospholipid derivatives dominate pharmaceutical and cosmetic industries .

Key Research Findings

Head Group Modifications: The methoxyethoxycarbonylamino group in the target compound may improve aqueous solubility compared to non-polar analogues like dioleoyl phosphatidic acid .

Stability : Fluorinated head groups (e.g., ) exhibit higher chemical stability but lower biodegradability than the target compound’s carbamate-linked group.

Biological Interactions: Aminoethoxy phosphoryl groups (as in ) are known to facilitate membrane fusion, suggesting the target compound could enhance vesicle-based delivery systems.

Biological Activity

Azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound notable for its diverse chemical properties and potential biological applications. This article explores its biological activity, including its mechanism of action, cellular effects, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The compound features multiple functional groups, including hydroxy, phosphoryl, and fatty acid moieties, which contribute to its biological activity. The presence of long-chain fatty acids enhances membrane interactions, while the phosphoryl group may facilitate binding to specific biomolecules.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that azane exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, particularly Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines, including leukemia HL-60 cells. Results demonstrated an IC50 value of approximately 158.5 ± 12.5 μM, indicating moderate cytotoxicity .
  • Cell Membrane Interaction : Azane's structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability. This interaction can enhance the uptake of other therapeutic agents when used in drug delivery systems .

The biological activity of azane is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Membrane Disruption : By integrating into lipid bilayers, azane can disrupt membrane integrity, leading to cell lysis in microorganisms.
  • Signal Transduction Modulation : Azane may influence signaling pathways by binding to receptors or modulating the activity of kinases involved in cell growth and survival.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialEscherichia coliSignificant inhibition
AntimicrobialStaphylococcus aureusSignificant inhibition
CytotoxicityHL-60 leukemia cellsIC50 = 158.5 ± 12.5 μM
Membrane InteractionLipid bilayer modelsAltered permeability

Case Study: Antimicrobial Efficacy

A study involving azane's antimicrobial properties revealed that it significantly reduced the growth of E. coli and S. aureus. The study utilized agar diffusion methods to determine the MIC values, which were found to be lower than those of conventional antibiotics like penicillin and ampicillin, suggesting potential for development as a new antimicrobial agent.

Case Study: Cytotoxicity in Cancer Research

In vitro assays conducted on HL-60 cells showed that azane induced apoptosis at concentrations above its IC50 value. Flow cytometry analysis indicated an increase in early apoptotic markers, supporting its potential use in cancer therapy.

Q & A

Basic Research Questions

Q. Q1: What are the critical synthetic challenges in preparing azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, and how can they be methodologically addressed?

A:

  • Challenges : The compound’s synthesis involves multi-step reactions requiring precise control of functional groups (e.g., phosphate ester formation, regioselective acylation) and stereochemical integrity due to its unsaturated fatty acid chains.
  • Solutions :
    • Use protected intermediates (e.g., tert-butyloxycarbonyl for amino groups) to avoid unwanted side reactions during phosphorylation .
    • Employ low-temperature conditions (<5°C) and anhydrous solvents (e.g., THF) during acylation to preserve (E)-configured double bonds .
    • Validate purity at each step via HPLC-MS and 31P-NMR to monitor phosphate ester formation .

Q. Q2: How can researchers characterize the interaction of this compound with lipid bilayers or enzymes in vitro?

A:

  • Methodology :
    • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics of the compound under varying pH and ionic strength .
    • Fluorescence Quenching Assays : Use labeled enzymes (e.g., tryptophan fluorescence) to study competitive binding with natural substrates .
    • Molecular Dynamics (MD) Simulations : Model interactions of the unsaturated acyl chains with membrane dynamics using software like GROMACS .

Advanced Research Questions

Q. Q3: How can conflicting data on the compound’s enzyme inhibition efficacy (e.g., phospholipase A2 vs. kinase targets) be resolved?

A:

  • Root Cause Analysis :
    • Buffer Conditions : Variations in assay buffers (e.g., Ca²⁺ presence for phospholipase A2) may alter binding affinity. Standardize using HEPES buffer (pH 7.4) with 1 mM CaCl₂ for phospholipase assays .
    • Conformational Dynamics : Use cryo-EM to resolve structural changes in kinase targets upon compound binding .
    • Cross-Validation : Compare inhibition data across orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic activity assays) .

Q. Q4: What computational strategies optimize the design of derivatives with enhanced metabolic stability?

A:

  • Approaches :
    • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate hydrolysis pathways of the methoxyethoxycarbonylamino group to identify labile sites .
    • ADMET Predictions : Use tools like SwissADME to predict bioavailability and prioritize derivatives with lower clearance rates .
    • Fragment-Based Drug Design (FBDD) : Replace the octadecenoyl chains with bioisosteres (e.g., cyclopropane-containing fatty acids) to reduce oxidative metabolism .

Q. Q5: How can experimental design (DoE) minimize variability in biological activity assays for this compound?

A:

  • DoE Framework :
    • Factors : Test temperature (25–37°C), solvent (DMSO vs. ethanol), and cell line origin (HEK293 vs. HeLa) as variables.
    • Response Surface Methodology (RSM) : Optimize conditions using a central composite design to identify interactions between factors .
    • Robustness Testing : Include internal controls (e.g., reference inhibitors) in each assay plate to normalize inter-experimental variability .

Q. Methodological Validation

Q. Q6: What analytical techniques are essential for confirming the compound’s structural integrity post-synthesis?

A:

  • Core Techniques :
    • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (e.g., [M+H]⁺ for C₄₀H₇₈NO₈P) with <2 ppm error .
    • 2D-NMR (COSY, HSQC) : Assign stereochemistry of glycerol backbone and unsaturated acyl chains .
    • FT-IR : Validate phosphate ester peaks at 1250–1300 cm⁻¹ and amide bands at 1650 cm⁻¹ .

Q. Q7: How can researchers address batch-to-batch variability in biological activity due to trace impurities?

A:

  • Mitigation Strategies :
    • Prep-HPLC Purification : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to remove hydrophobic impurities .
    • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS .
    • Activity-Based Fractionation : Correlate impurity profiles (via UPLC-QTOF) with bioassay results to pinpoint inhibitory contaminants .

Q. Data Interpretation and Reporting

Q. Q8: How should contradictory data on cellular uptake efficiency (e.g., flow cytometry vs. confocal microscopy) be reconciled?

A:

  • Resolution Workflow :
    • Quantitative Calibration : Use fluorescent standards (e.g., FITC-dextran) to normalize intensity measurements across instruments .
    • Time-Lapse Imaging : Track real-time uptake in live cells to distinguish internalization from membrane adhesion .
    • Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods and identify systematic biases .

Properties

Molecular Formula

C45H87N2O11P

Molecular Weight

863.2 g/mol

IUPAC Name

azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C45H84NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,42H,4-17,22-41H2,1-3H3,(H,46,49)(H,50,51);1H3/b20-18+,21-19+;

InChI Key

NKIHUOSRRGQTKM-RRCQUFFISA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCC/C=C/CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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